molecular formula C17H15ClO4 B13024417 Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13024417
M. Wt: 318.7 g/mol
InChI Key: OAMUHCUSBQPOAN-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H15ClO4. It is a derivative of benzoic acid and is characterized by the presence of an acetyl group, a chlorobenzyl group, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-carboxy-2-((2-chlorobenzyl)oxy)benzoic acid.

    Reduction: Formation of 5-(hydroxymethyl)-2-((2-chlorobenzyl)oxy)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The overall effect of the compound is determined by the combined actions of its functional groups on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-acetyl-2-(benzyloxy)benzoate: Similar structure but lacks the chlorine atom.

    Methyl 5-acetyl-2-methoxybenzoate: Similar structure but lacks the chlorobenzyl group.

Uniqueness

Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

methyl 5-acetyl-2-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H15ClO4/c1-11(19)12-7-8-16(14(9-12)17(20)21-2)22-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3

InChI Key

OAMUHCUSBQPOAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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